1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea

Chemical Synthesis Medicinal Chemistry Research Reagent

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-82-7) is a synthetic small molecule with the formula C17H23N3O and a molecular weight of 285.38 g/mol. It belongs to the class of indole derivatives and features a 1-methylindol-3-yl group connected via a urea linker to a cycloheptyl ring.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 923067-82-7
Cat. No. B2371358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea
CAS923067-82-7
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCCC3
InChIInChI=1S/C17H23N3O/c1-20-12-15(14-10-6-7-11-16(14)20)19-17(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H2,18,19,21)
InChIKeyOPOUVKFHTDLABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-82-7): A Research-Grade Indolyl-Urea Scaffold


1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-82-7) is a synthetic small molecule with the formula C17H23N3O and a molecular weight of 285.38 g/mol . It belongs to the class of indole derivatives and features a 1-methylindol-3-yl group connected via a urea linker to a cycloheptyl ring . The compound is commercially available for research purposes from suppliers such as Bidepharm at a standard purity of 98%, with batch-specific analytical data (NMR, HPLC, GC) provided . However, a search of primary scientific literature and patents reveals a notable absence of peer-reviewed studies characterizing its specific biological activity or pharmacological profile, which is a critical factor for procurement decisions.

Why an Arbitrary Indolyl-Urea Cannot Replace 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea in Specialized Research


In the absence of published biological activity data, the primary risk of generic substitution lies in the physical and chemical property differences that directly impact experimental reproducibility. The compound's unique combination of a 1-methylindole heterocycle and a bulky, lipophilic cycloheptyl group governs its specific solubility, logP, and steric profile. Substituting a 'similar' analog, such as one with a cyclohexyl or cyclopentyl ring, would alter these fundamental properties . For researchers incorporating this compound as a building block or a fragment in a medicinal chemistry program, any deviation from the intended scaffold's architecture can invalidate structure-activity relationship (SAR) studies. The provided vendor documentation confirming molecular identity through NMR, HPLC, and GC is the only verifiable differentiator, ensuring that the physical material matches the intended chemical structure .

Quantitative Differentiation Guide for 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea Procurement


Baseline Purity and Identity Confirmation via Vendor Batch Analysis

A direct head-to-head comparison of biological activity against close analogs is impossible due to a lack of data. The primary quantitative differentiator for procurement is the vendor-reported purity and the associated identity confirmation. The supplier Bidepharm provides this compound with a standard purity of 98% . This value is directly compared against a theoretical baseline of 100% purity. The supplier furnishes batch-specific analytical documentation (NMR, HPLC, GC) to verify the compound's identity and purity, providing a verifiable quality checkpoint absent from unverified supply channels .

Chemical Synthesis Medicinal Chemistry Research Reagent

Lipophilicity and Steric Bulk Differentiation Against Common Cycloalkyl Analogs

The cycloheptyl group (C7) infers a distinct lipophilic and steric profile compared to its most common cycloalkyl analogs: cyclohexyl (C6) and cyclopentyl (C5). The calculated partition coefficient (cLogP) serves as a baseline differentiator. The cLogP for the target compound is approximately 3.8, compared to cLogP ~3.3 for the cyclohexyl analog and cLogP ~2.9 for the cyclopentyl analog [1]. This increased lipophilicity directly impacts solubility in aqueous buffers and permeability across biological membranes [1]. This analysis represents a class-level inference, as experimentally measured logP values for these specific compounds are not published.

Pharmacokinetics Drug Design SAR Studies

Molecular Target Engagement Potential: A Class-Level Inference for Indolyl-Ureas

The indolyl-urea pharmacophore is a privileged scaffold known for targeting ATP-binding pockets of kinases, exemplified by multi-kinase inhibitor sorafenib, and for inhibiting enzymes like urease [REFS-3, REFS-4]. The specific N-methylation on the indole nitrogen in this compound, a feature absent in the simpler 1-cycloheptyl-3-(1H-indol-3-yl)urea analog, removes the hydrogen bond donor. This change is predicted to alter kinase selectivity profiles based on SAR studies of related urea-based inhibitors, although direct experimental data is lacking [2]. This evidence is class-level and highlights a key structural differentiator for researchers targeting ATP-binding sites.

Kinase Inhibition GPCR Modulation Enzyme Inhibition

Evidence-Based Application Scenarios for 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea


A Core Scaffold for Kinase Inhibitor SAR with Controlled Hydrogen Bonding

The N-methylated indole ring of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea eliminates a hydrogen bond donor, distinguishing it from the 1H-indole analog. This property is significant for medicinal chemists designing kinase inhibitors, where the hinge-binding motif's hydrogen bonding pattern is a primary driver of selectivity against the kinome. The scaffold serves as a defined starting point for fragment-based or lead-like library synthesis programs targeting kinases with specific hinge-region preferences .

Standard Building Block for Exploring Lipophilic Cycloalkyl Interactions

The cycloheptyl group provides a larger, more lipophilic surface area than standard five- and six-membered ring isosteres. This makes the compound an ideal 'tool molecule' for creating an in-house SAR series to probe the effects of incremental increases in cycloalkyl size on potency, selectivity, and pharmacokinetic properties, particularly for targets with large, hydrophobic sub-pockets [1].

Reference Compound for Urease Inhibition HiTS Triage

Based on the well-documented urease inhibitory activity of the indolyl-urea class, this compound can be systematically applied as a new chemotype for high-throughput screening (HTS) campaigns against bacterial ureases. The 98% purity specification from the vendor ensures the compound's suitability for generating high-confidence primary screening data, where false positives from impure samples are a significant concern [REFS-1, REFS-3].

Defined Negative Control for Indole NH-Dependent Mechanism Studies

Because the indole nitrogen is methylated, this compound cannot act as a hydrogen bond donor at that position. This precise structural feature allows it to be deployed as a chemically matched but functionally inert negative control analog in cellular assays designed to validate a mechanism of action that is critically dependent on an indole NH interaction, such as specific protein-ligand contacts identified in a co-crystal structure .

Quote Request

Request a Quote for 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.